3'-Amino-2',3'-dideoxyinosine 3'-Amino-2',3'-dideoxyinosine
Brand Name: Vulcanchem
CAS No.: 1222689-74-8
VCID: VC11664047
InChI: InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6+,7+/m0/s1
SMILES: C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol

3'-Amino-2',3'-dideoxyinosine

CAS No.: 1222689-74-8

Cat. No.: VC11664047

Molecular Formula: C10H13N5O3

Molecular Weight: 251.24 g/mol

* For research use only. Not for human or veterinary use.

3'-Amino-2',3'-dideoxyinosine - 1222689-74-8

Specification

CAS No. 1222689-74-8
Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
IUPAC Name 9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Standard InChI InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6+,7+/m0/s1
Standard InChI Key CHWLAIBBKPETPZ-RRKCRQDMSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)N
SMILES C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N
Canonical SMILES C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N

Introduction

Structural and Nomenclature Characteristics

3'-Amino-2',3'-dideoxyinosine belongs to the class of dideoxynucleosides, which lack hydroxyl groups at both the 2' and 3' positions of the sugar ring. The compound’s systematic IUPAC name is 9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3,9-dihydro-6H-purin-6-one, reflecting its purine base (hypoxanthine) and modified furanose ring . The amino group at the 3' position introduces basicity and hydrogen-bonding potential, which may influence interactions with enzymes or nucleic acids.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC10H13N5O3\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}_3
Molecular Weight251.24 g/mol
Physical FormOff-white to yellow powder
Water Solubility50 mg/mL (at 25°C)
CAS Registry Number2197044-57-6

Physicochemical and Stability Profiles

The compound’s off-white to yellow coloration suggests sensitivity to oxidation or light-induced degradation. Its solubility in aqueous environments (50 mg/mL) facilitates formulation for in vitro assays but may necessitate stabilization strategies for long-term storage. Key stability considerations include:

  • pH Sensitivity: Degradation via glycosidic bond cleavage under acidic conditions.

  • Thermal Stability: Recommendations for storage at -20°C to prevent decomposition.

  • Enzymatic Susceptibility: Potential deamination by cellular enzymes, altering bioactivity.

Research Gaps and Future Directions

  • Synthetic Optimization: Developing stereocontrolled routes to improve yield and purity.

  • Mechanistic Studies: Elucidating interactions with viral polymerases and cellular kinases.

  • Therapeutic Efficacy: Preclinical evaluation in antiviral and anticancer models.

  • Stability Enhancement: Formulation strategies (e.g., prodrugs) to mitigate degradation.

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